1-(Furan-3-carbonyl)-3-phenylpyrrolidine
Description
Properties
IUPAC Name |
furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBAEFUTDGHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-phenylpyrrolidine typically involves the reaction of furan-3-carboxylic acid with 3-phenylpyrrolidine under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the furan and pyrrolidine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Applications
1-(Furan-3-carbonyl)-3-phenylpyrrolidine has shown promise in various biological applications due to its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that similar compounds possess significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
- Anticancer Properties : Studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For instance, certain derivatives have shown IC values indicating potent cytotoxicity .
Synthetic Applications
The compound's structural characteristics allow it to serve as an effective building block in organic synthesis:
- Catalytic Systems : Its reactivity due to the presence of both carbonyl and nitrogen functionalities makes it suitable for developing new catalytic systems. For example, it can act as a catalyst in the reductive amination of furfural, leading to high yields of pyrrolidines .
- Synthesis of Bioactive Compounds : The compound can be utilized in synthesizing various bioactive molecules through reactions involving electrophilic aromatic substitution or nucleophilic attacks on the carbonyl group, facilitating the formation of complex organic molecules.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant bacterial strains. The results indicated that specific modifications enhanced activity against MRSA and other resistant pathogens, showcasing the compound's potential in developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on derivatives showed promising results against MCF-7 cells, with several compounds exhibiting IC values below 100 µM. This suggests that these derivatives could be further developed into therapeutic agents for breast cancer treatment.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains like MRSA |
| Anticancer Properties | Significant cytotoxic effects on various human cancer cell lines |
| Catalytic Systems | Utilized in reductive amination reactions yielding high product yields |
| Synthesis of Bioactive Compounds | Serves as a building block for complex organic molecules |
Mechanism of Action
The mechanism by which 1-(Furan-3-carbonyl)-3-phenylpyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its furan and phenyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine ()
- Substituents : A sulfonyl group (electron-withdrawing) replaces the furan-3-carbonyl moiety, and a nitro group is present on the phenyl ring.
- Synthesis: Synthesized via nosyl (4-nitrobenzenesulfonyl) protection of 3-phenylpyrrolidine, yielding 59% after chromatography and recrystallization .
- Key Differences: The sulfonyl group enhances stability and alters electronic properties compared to the furan carbonyl.
1-[(R,S)-α-Methylbenzyl]-3-phenylpyrrolidine ()
- Substituents : A methylbenzyl group replaces the furan-3-carbonyl, introducing chirality and steric hindrance.
- Spectroscopy : $^1$H NMR shows distinct splitting patterns (δ 1.44 ppm for methyl protons) and aromatic proton environments (δ 7.40–7.10 ppm) due to the methylbenzyl group .
1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid ()
- Substituents : A trifluoromethylphenyl group and a carboxylic acid replace the furan carbonyl and phenyl group.
- Commercial Relevance : Available from multiple suppliers, indicating industrial interest .
Physicochemical and Spectroscopic Properties
- Spectroscopic Insights : The furan carbonyl in the target compound is expected to show a strong IR absorption near 1700 cm⁻¹, similar to the urea carbonyl (1675 cm⁻¹) in . $^1$H NMR of sulfonyl analogs () exhibits downfield shifts for aromatic protons due to electron-withdrawing effects .
Biological Activity
1-(Furan-3-carbonyl)-3-phenylpyrrolidine, also known as EVT-2942075, is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 241.29 g/mol. The compound features a furan ring fused with a carbonyl group at the 3-position and a phenyl group attached to the pyrrolidine ring. Its structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inducing lipid peroxidation, leading to cell death .
Table 1: Antimicrobial Activity Against Various Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound exhibited cytotoxic effects with IC values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 62.4 ± 0.128 |
| HCT-116 | 43.5 ± 0.150 |
| A549 | 91.6 ± 0.112 |
The mechanism of action appears to involve the induction of apoptosis through the modulation of key pro-apoptotic and anti-apoptotic proteins, which was confirmed by immunoassays measuring protein levels .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to enhance its biological activity. Modifications in the pyrrolidine ring led to compounds with improved potency against cancer cells and reduced toxicity profiles in non-cancerous cells. For example, derivatives with halogen substitutions showed increased binding affinity for cancer cell receptors compared to the parent compound .
Q & A
What are the established synthetic routes for 1-(Furan-3-carbonyl)-3-phenylpyrrolidine, and what key reaction parameters influence yield?
Answer:
The synthesis of this compound typically involves coupling reactions between furan-3-carbonyl derivatives and substituted pyrrolidine precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while alcohols (ethanol/methanol) improve solubility .
- Temperature : Reactions often proceed at 60–80°C to balance activation energy and side-product formation .
- Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDCI/HOBt) facilitate carbonyl activation .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF | Higher polarity improves yield by 15–20% |
| Reaction Time | 12–24 hours | Prolonged time reduces side-products |
| Catalyst Loading | 1.2–1.5 equivalents | Excess leads to purification challenges |
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.4 ppm, furan carbonyl at ~δ 160–165 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and furan ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?
Answer:
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous signals .
- Isotopic Labeling : ¹³C-labeled analogs clarify carbonyl or phenyl group contributions .
What strategies are recommended for optimizing the enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for kinetic resolution (up to 95% ee) .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers with baseline separation .
- Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .
What are the primary chemical reactivity patterns of this compound relevant to medicinal chemistry applications?
Answer:
- Carbonyl Reactivity : Susceptible to nucleophilic attack (e.g., Grignard reagents, amines) for derivatization .
- Furan Ring Modifications : Electrophilic substitution at the 2- or 5-position enables halogenation or sulfonation .
- Pyrrolidine Functionalization : N-alkylation or ring-opening reactions expand structural diversity .
How can computational chemistry be integrated into the design of derivatives based on this compound?
Answer:
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with bioactivity to prioritize analogs .
- ADMET Prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity early in design .
What experimental approaches are used to evaluate the bioactivity of this compound derivatives?
Answer:
- In Vitro Assays :
- In Vivo Models : Rodent pharmacokinetic studies assess oral bioavailability and tissue distribution .
How can researchers address discrepancies in reported biological activity data for this compound analogs?
Answer:
- Standardized Protocols : Use validated assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Cross-reference data across multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) .
What are the stability considerations for this compound under different storage conditions?
Answer:
- Thermal Stability : Degrades above 40°C; store at 2–8°C under inert gas (N₂/Ar) .
- Light Sensitivity : Protect from UV exposure to prevent furan ring photo-oxidation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic/basic conditions hydrolyze the carbonyl group .
What advanced techniques are recommended for studying the metabolic pathways of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
